Fluorescein-beta-d-glucopyranoside
Overview
Description
Fluorescein-beta-d-glucopyranoside is a highly sensitive fluorogenic substrate for beta-glucosidase enzymes. This compound is nonfluorescent until it undergoes enzymatic hydrolysis, resulting in the release of fluorescein, a highly fluorescent dye. This property makes it an invaluable tool in various biochemical assays, particularly for detecting beta-glucosidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorescein-beta-d-glucopyranoside typically involves the glycosylation of fluorescein with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-beta-d-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing fluorescein and glucose .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the increase in fluorescence or absorbance .
Major Products: The major products of the hydrolysis reaction are fluorescein and glucose. Fluorescein is highly fluorescent and can be detected using fluorescence spectroscopy, while glucose can be quantified using various biochemical assays .
Scientific Research Applications
Fluorescein-beta-d-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluorescein-beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing fluorescein and glucose. The released fluorescein exhibits strong fluorescence, which can be measured to quantify enzyme activity .
Comparison with Similar Compounds
Fluorescein di-beta-d-galactopyranoside: Another fluorogenic substrate used to detect beta-galactosidase activity.
4-Methylumbelliferyl beta-d-glucopyranoside: A substrate for beta-glucosidase that releases the fluorescent dye 4-methylumbelliferone upon hydrolysis.
Uniqueness: Fluorescein-beta-d-glucopyranoside is unique due to its high sensitivity and specificity for beta-glucosidase. Its ability to release highly fluorescent fluorescein upon hydrolysis makes it a preferred choice for various biochemical assays .
Properties
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-DRORJZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.